The synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine generally involves several key steps:
In industrial settings, similar synthetic routes are adapted for large-scale production. Techniques may include continuous flow synthesis and automated reactors to optimize yield and purity while considering cost-effectiveness and environmental impacts.
The molecular structure of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can be described as follows:
This structure allows for significant interactions with biological targets due to its diverse functional groups, which can enhance binding affinity and specificity .
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can undergo various chemical reactions:
The mechanism of action for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine primarily involves its interaction with specific molecular targets such as enzymes or receptors:
These interactions modulate the activity of biological targets, potentially leading to pharmacological effects similar to those observed in opioid receptor agonists .
The physical and chemical properties of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine include:
These properties are crucial for determining the compound's behavior in various applications, including drug formulation and material science .
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine has several notable applications:
Acyl piperazines like AP-238 filled a market niche created by intensified restrictions on fentanyl analogues (FAs). The Forensic Early Warning System (FEWS) first detected AP-238 in UK Border Force (UKBF) seizures during 2021–2022, often alongside synthetic opioids like Desmethyltramadol [4]. This aligns with broader trends in NPS diversification: FEWS identified 40 unique NPS among 201 seized samples, with NSOs like AP-238 constituting 5% of these detections [4]. The compound’s online availability and structural novelty initially positioned it as a "legal" alternative to controlled opioids, though it is now subject to the Psychoactive Substances Act (PSA) 2016 in the UK due to its predicted psychoactivity [4].
Table 1: NPS Seizures Involving Piperazine Derivatives (UKBF, 2021–2022)
| Parameter | Value | 
|---|---|
| Total NPS detections | 201 samples | 
| Unique NPS identified | 40 substances | 
| AP-238 seizures | 1 documented case | 
| Common co-seized substances | Desmethyltramadol | 
AP-238 (1-(4-Cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one) is a deliberate structural analogue of AP-237 (bucinnazine). The key modifications include:
Table 2: Structural Comparison of AP-237 and AP-238
| Feature | AP-237 (Bucinnazine) | AP-238 | 
|---|---|---|
| Piperazine core | Unsubstituted | 2,6-dimethyl substituted | 
| N-acyl group | Butyryl (C₃H₇CO⁻) | Propionyl (C₂H₅CO⁻) | 
| Molecular formula | C₁₇H₂₅N₃O | C₁₈H₂₆N₂O | 
| Cinnamyl attachment | Identical 4-cinnamyl substitution | Identical 4-cinnamyl substitution | 
The pharmacological activity of AP-238 is primarily mediated through agonist action at the μ-opioid receptor (MOR). Computational studies predict its binding mode involves:
Metabolically, AP-238 undergoes hepatic transformation primarily via CYP3A4 and CYP2D6, generating hydroxylated metabolites at the cinnamyl phenyl ring or propionyl chain. Despite its rapid absorption (predicted Tₘₐₓ: 1.2–1.8h), high plasma protein binding (89–92%) restricts free plasma concentrations. Crucially, it demonstrates blood-brain barrier permeability (logBB: 0.65), enabling CNS effects [2].
Table 3: Predicted ADME Properties of AP-238 via Multi-In Silico Models
| Parameter | Predicted Value | Method Used | 
|---|---|---|
| LogP (lipophilicity) | 3.42 ± 0.18 | ADMETlab 3.0, SwissADME | 
| BBB permeability | Positive (logBB: 0.58–0.72) | ADMET_Predictor 12.0 | 
| Plasma protein binding | 89–92% | pkCSM, Percepta | 
| CYP3A4 substrate | Yes | ADMETlab 3.0 | 
| Renal OCT2 inhibition | Low risk | Simulation Plus | 
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7